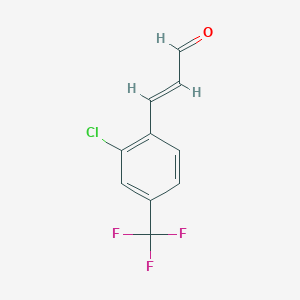
3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-(trifluoromethyl)benzaldehyde.
Reaction with Acrolein: The key step involves the reaction of 2-chloro-4-(trifluoromethyl)benzaldehyde with acrolein under basic conditions to form the desired acrylaldehyde derivative.
Catalysts and Solvents: Commonly used catalysts include bases such as sodium hydroxide or potassium carbonate. Solvents like ethanol or methanol are often employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction parameters, improved safety, and higher efficiency compared to traditional batch reactors .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as ammonia or thiols can be used under basic conditions.
Major Products
Oxidation: 3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylic acid.
Reduction: 3-(2-Chloro-4-(trifluoromethyl)phenyl)acryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(trifluoromethyl)benzaldehyde: A precursor in the synthesis of 3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde.
4-Chloro-2-(trifluoromethyl)phenylboronic Acid: Another compound with similar functional groups but different reactivity and applications.
4-[4–Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: A compound with analgesic properties studied for its potential in pain management.
Uniqueness
This compound is unique due to its combination of a chloro and trifluoromethyl group on the phenyl ring, coupled with an acrylaldehyde moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H6ClF3O |
|---|---|
Peso molecular |
234.60 g/mol |
Nombre IUPAC |
(E)-3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enal |
InChI |
InChI=1S/C10H6ClF3O/c11-9-6-8(10(12,13)14)4-3-7(9)2-1-5-15/h1-6H/b2-1+ |
Clave InChI |
BCWUUWKPAJPMJR-OWOJBTEDSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C(F)(F)F)Cl)/C=C/C=O |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)Cl)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


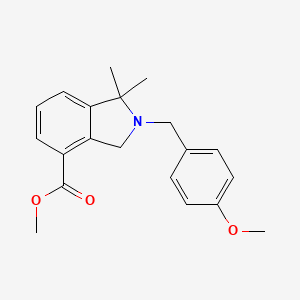
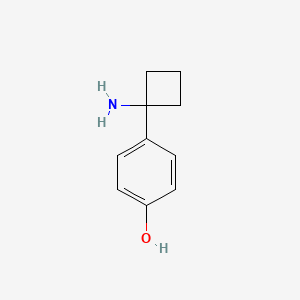

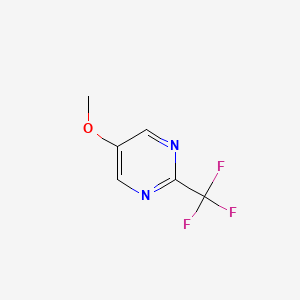
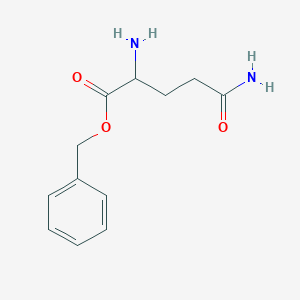
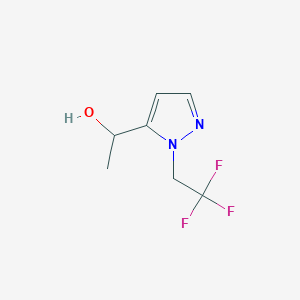
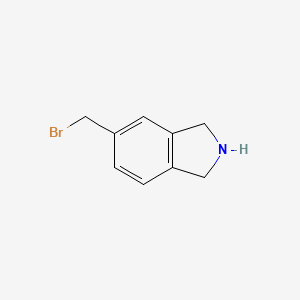

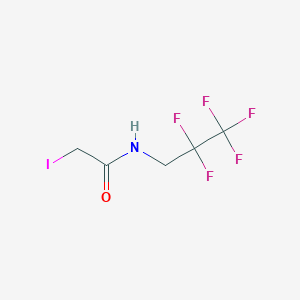
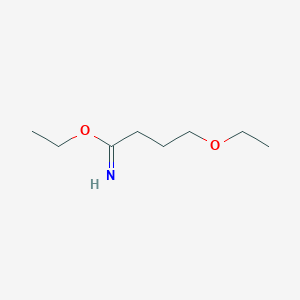
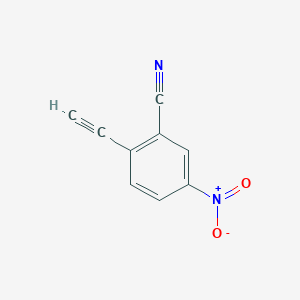
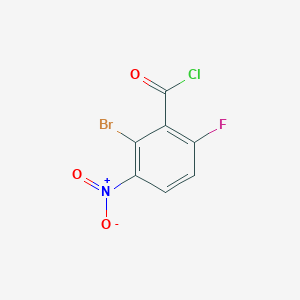

![(S)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B15223403.png)
